Chemical Identity and Structural Characterization
4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol (CAS: 157231-41-9) is a structurally complex heterocyclic compound with the molecular formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol. It features a benzo[g]quinoxaline core—a tricyclic system formed by fusion of quinoxaline with a naphthalene ring—linked to a chiral butanetriol moiety (1,2,3-butanetriol) at the C2 position. The stereochemical designation "1,2R,3S" specifies the absolute configuration of the three stereocenters in the butanetriol chain, rendering the molecule enantiomerically pure [2] [7].
Table 1: Fundamental Chemical Properties
Property | Value |
---|
CAS Registry Number | 157231-41-9 |
Molecular Formula | C₁₆H₁₆N₂O₃ |
Molecular Weight | 284.31 g/mol |
Melting Point | 178–180°C |
Solubility | DMF, DMSO, Hot Methanol (5 mg/mL) |
Physical Form | Yellow Crystalline Solid |
Spectroscopic characterization includes:
- NMR Spectroscopy: The ¹³C-NMR spectrum displays distinct signals for the benzo[g]quinoxaline carbons (δ 138–150 ppm, C=N groups) and butanetriol aliphatic carbons (δ 60–70 ppm). The ¹H-NMR reveals multiplet signals for aromatic protons (δ 7.5–9.0 ppm) and methine protons of the butanetriol [1].
- Stereochemical Analysis: The (2R,3S) configuration of the butanetriol chain influences hydrogen-bonding networks and molecular packing, as confirmed by X-ray crystallography in analogous compounds [7].
Historical Context in Heterocyclic Chemistry
Benzo[g]quinoxaline derivatives emerged as biologically significant scaffolds in the 1980s–1990s, paralleling advances in DNA-intercalating anticancer agents. Early synthetic routes relied on condensation reactions of naphthalene-2,3-diamine with α-halo ketones, followed by dehydrogenation—a method later refined to incorporate diverse side chains like butanetriol [1]. The fusion of quinoxaline (a benzopyrazine) with naphthalene expanded π-conjugation, enhancing DNA-binding affinity and enabling stacking interactions critical for bioactivity [1] [6].
Key milestones include:
- Synthetic Innovations: Use of 1,4-dibromonaphthalene-2,3-diamine for halogenated analogs (e.g., compound 9 in [1]), enabling regioselective functionalization.
- Chiral Incorporation: The attachment of 1,2,3-butanetriol in the 1990s (e.g., CAS 157231-41-9) marked a shift toward stereoselective designs to optimize target selectivity [2] [7].
Table 2: Evolution of Benzo[g]quinoxaline Derivatives
Era | Key Developments | Impact |
---|
1980s | Base scaffold synthesis (naphthalene diamine condensates) | DNA intercalation discovery |
1990s | Chiral side-chain incorporation (e.g., butanetriol) | Improved target specificity |
2000s–Present | Hybridization (e.g., sulfonamide-quinazoline fusions) | Dual-target kinase inhibitors [3] |
Significance in Medicinal and Organic Chemistry Research
Medicinal Chemistry
- Anticancer Potential: Benzo[g]quinoxaline derivatives exhibit potent cytotoxicity via DNA intercalation and topoisomerase II inhibition. For example, compound 3 (a chloro-substituted analog) showed IC₅₀ = 2.89 µM against MCF-7 breast cancer cells, comparable to doxorubicin (IC₅₀ = 2.01 µM) [1]. The butanetriol moiety may enhance solubility and membrane permeability, potentially improving pharmacokinetics.
- Kinase Inhibition: Structural analogs like benzo[g]quinazolines act as dual EGFR/HER2 inhibitors (e.g., compound 12: IC₅₀ = 0.06 µM for EGFR). The butanetriol's hydroxyl groups could facilitate hydrogen bonding with kinase active sites [3].
- Apoptosis Induction: Derivatives modulate Bax/Bcl-2 ratios and caspase-3 activation (up to 9-fold increase), indicating mitochondrial-mediated apoptosis [1] [3].
Organic Synthesis
- Chiral Building Block: The (2R,3S)-butanetriol chain serves as a versatile synthon for asymmetric synthesis. Its hydroxyl groups enable glycosylation, esterification, and cyclization reactions [7].
- Complex Hybrids: Used in synthesizing radiopharmaceutical probes (e.g., ³¹P-labeled analogs for biodistribution studies) and fluorescence tags [7].